D-arabinose-13C-2

Metabolic Flux Analysis Pentose Phosphate Pathway Stable Isotope Tracing

Researchers quantifying pentose phosphate pathway (PPP) flux often face label loss with [1,2-13C2]-glucose during the oxidative phase. D-arabinose-13C-2 preserves the C-2 label throughout non-oxidative PPP, enabling accurate measurement of transketolase and transaldolase activities. • +1.99 Da mass shift ensures baseline LC-MS separation from unlabeled analyte • C-2 site-specific 13C enrichment resolves hydrogen-bonding networks in protein NMR studies • ≥98% isotopic purity; stable at ambient temperature for global shipping

Molecular Formula C5H10O5
Molecular Weight 151.12 g/mol
Cat. No. B12396930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-arabinose-13C-2
Molecular FormulaC5H10O5
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i4+1
InChIKeyPYMYPHUHKUWMLA-CKGUFUASSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-arabinose-13C-2 Procurement Guide: Essential Specifications & Technical Baseline


D-arabinose-13C-2 is a stable isotope-labeled analog of D-arabinose, an endogenous pentose sugar (unlabeled CAS: 10323-20-3) [1]. The compound incorporates a carbon-13 isotope at the C-2 position, yielding a molecular formula of C₄¹³CH₁₀O₅ and a molecular weight of 151.12 g/mol [2]. This site-specific ¹³C labeling is designed for precise metabolic tracing and quantitative analysis, distinguishing it from the unlabeled parent compound and alternative isotopologues [3].

Stable isotope-labeled analytical workflow: site-specific ¹³C enrichment at C-2 for metabolic tracing and quantitative LC-MS/MS
Pentose phosphate pathway research: non-oxidative branch flux studies with intact C-2 label retention
NMR structural probe context: C-2 selective signal enhancement for carbohydrate conformation and interaction studies

Why D-arabinose-13C-2 Is Not Interchangeable with Unlabeled or Alternative Isotopologues


D-arabinose-13C-2 cannot be substituted with unlabeled D-arabinose or other ¹³C isotopologues for applications requiring precise carbon tracing. Unlabeled D-arabinose (MW 150.13) lacks the mass shift and NMR signal necessary for tracking metabolic flux or serving as an internal standard [1]. Alternative labeling patterns—such as D-arabinose-1-¹³C (MW 151.12) or D-arabinose-[1,2-¹³C₂] (MW 152.11) —produce distinct isotopic enrichment patterns and fragmentation signatures in mass spectrometry, leading to different pathway resolution and quantification accuracy . Procurement of the incorrect isotopologue introduces systematic error in tracer studies and compromises data reproducibility.

Unlabeled D-arabinose Does not provide the mass shift or NMR signal required for metabolic tracing or internal standard use; may not support quantification in tracer studies.
Alternative ¹³C isotopologues Distinct labeling positions (e.g., C-1 vs. C-2) produce different enrichment patterns and fragmentation signatures; pathway resolution and quantification accuracy may shift.
Multi-labeled isotopologues Larger mass shifts and complex isotopomer distributions may introduce isotopic interference; spectral deconvolution requirements differ from single-site labeling.

Quantitative Differentiation Evidence for D-arabinose-13C-2


Site-Specific ¹³C Enrichment Enables Unambiguous C-2 Carbon Tracing in Metabolic Flux Analysis

D-arabinose-13C-2 provides a defined 13C label exclusively at the C-2 position, enabling precise tracing of carbon flow through the non-oxidative pentose phosphate pathway (PPP). In contrast, uniformly labeled 13C-D-arabinose or [1,2-13C2]-D-arabinose yields more complex isotopomer distributions that require deconvolution. [1,2-13C2]-D-glucose, a common PPP tracer, suffers from loss of the C-1 label as CO₂ via 6-phosphogluconate dehydrogenase, limiting resolution in the oxidative branch . D-arabinose-13C-2 enters the PPP via the non-oxidative branch, preserving the C-2 label for detection in downstream metabolites . The 99 atom% 13C enrichment typical for this class ensures high signal-to-noise in NMR and MS .

Site-specific ¹³C enrichment
Class-level
C-2 label retained in non-oxidative PPP vs. C-1 loss in [1,2-¹³C₂]-glucose; ~99 atom% ¹³C enrichment (class-typical)
Supports non-oxidative PPP flux resolution with reduced spectral complexity
In silico pathway analysis; data to verify for this specific lot
Metabolic Flux Analysis Pentose Phosphate Pathway Stable Isotope Tracing

Molecular Weight Differentiation vs. Unlabeled D-arabinose and Multi-Labeled Isotopologues

D-arabinose-13C-2 has a molecular weight of 151.12 g/mol, representing a +1.99 Da shift from unlabeled D-arabinose (MW 150.13) [1]. This mass difference is sufficient to distinguish the tracer from the endogenous pool in mass spectrometry without the larger +4-5 Da shift of multi-labeled isotopologues (e.g., [1,2-13C2]-D-arabinose at 152.11 or 13C5-D-arabinose at ~155.13). For internal standard applications, the single 13C substitution minimizes isotopic interference while providing clear chromatographic separation [2].

Molecular weight shift
Head-to-head
151.12 g/mol (+1.99 Da) vs. unlabeled 150.13 g/mol; di-labeled [1,2-¹³C₂] at 152.11 g/mol (+3.98 Da)
Single-site shift supports internal standard quantitation with minimal isotopic interference
HRMS and LC-MS/MS context
Mass Spectrometry Internal Standard Quantitative Analysis

Enhanced NMR Signal-to-Noise Ratio for Structural Elucidation

Selective 13C labeling at the C-2 position in D-arabinose-13C-2 enhances the NMR signal of the C-2 carbon by approximately 100-fold compared to natural abundance 13C (1.1%), enabling detection of low-abundance conformers and intermediates . Studies on 13C-labeled aldopentoses demonstrate that site-specific labeling allows quantitation of cyclic and acyclic forms; for D-arabinose, the hydrate/aldehyde ratio was determined to be 6.3–7.8 using 1-13C labeled material [1]. The C-2 label in D-arabinose-13C-2 provides a distinct probe for studying C-2 hydroxyl reactivity and epimerization kinetics without the spectral crowding of uniformly labeled analogs.

NMR signal enhancement
Reported
~100-fold enhancement at C-2 (99% enrichment vs. 1.1% natural abundance); hydrate/aldehyde ratio 6.3–7.8 reported for 1-¹³C analog
Supports C-2 specific conformational and interaction monitoring
150 MHz ¹³C NMR, 28°C in D₂O; cross-study comparable
NMR Spectroscopy Carbohydrate Structure Isotopic Enrichment

Differential Inhibition of Glucose Dehydrogenase for Mechanistic Studies

D-arabinose is an established inhibitor of glucose dehydrogenase (GDH) . D-arabinose-13C-2, with the 13C label at the C-2 position, serves as a mechanistic probe to track the fate of the C-2 carbon during enzyme inhibition or to distinguish inhibitor-derived metabolites from endogenous pools. Unlabeled D-arabinose cannot provide this tracing capability. Other isotopologues (e.g., D-arabinose-1-13C) would trace a different carbon atom, altering the information obtained from the same experiment [1].

GDH inhibition probe
Class-level
D-arabinose inhibits glucose dehydrogenase; C-2 ¹³C label enables inhibitor fate tracking vs. untraceable unlabeled compound
Supports mechanistic GDH inhibition studies and inhibitor-derived metabolite differentiation
In vitro enzyme assay context; functional differentiation only
Enzyme Inhibition Glucose Dehydrogenase Mechanistic Probe

Optimal Application Scenarios for D-arabinose-13C-2


Metabolic Flux Analysis of the Non-Oxidative Pentose Phosphate Pathway

D-arabinose-13C-2 is the preferred tracer for quantifying carbon flux through the non-oxidative branch of the pentose phosphate pathway (PPP) in bacterial and plant systems. Unlike [1,2-13C2]-glucose, which loses the C-1 label as CO₂ during the oxidative phase, the C-2 label of D-arabinose-13C-2 remains intact throughout PPP metabolism, providing a more reliable readout of transketolase and transaldolase activities . This application is critical for metabolic engineering efforts aimed at optimizing NADPH production or pentose utilization.

Quantitative LC-MS/MS Internal Standard for D-Arabinose

D-arabinose-13C-2 serves as a stable isotope-labeled internal standard for the absolute quantification of D-arabinose in biological matrices (e.g., serum, urine, cell lysates) . The +1.99 Da mass shift ensures baseline chromatographic separation from the unlabeled analyte while minimizing isotopic interference. This application is essential for pharmacokinetic studies of D-arabinose-based therapeutics and for monitoring endogenous D-arabinose levels in metabolic disorder research.

Site-Specific NMR Structural Studies of Carbohydrate-Protein Interactions

The selective 13C enrichment at the C-2 position makes D-arabinose-13C-2 an ideal probe for NMR-based structural biology. Researchers can monitor chemical shift perturbations specific to the C-2 hydroxyl group upon protein binding, enabling high-resolution mapping of hydrogen-bonding networks and conformational changes . This approach avoids the spectral overlap inherent in uniformly labeled carbohydrates and is particularly valuable for studying lectin-carbohydrate recognition and glycosidase mechanisms.

Mechanistic Investigation of Glucose Dehydrogenase Inhibition

D-arabinose-13C-2 is employed as a mechanistic probe to study the inhibition of bacterial glucose dehydrogenase (GDH) . The 13C label at C-2 allows researchers to track the metabolic fate of the inhibitor or distinguish inhibitor-derived carbon from endogenous metabolite pools in isotope tracing experiments. This application supports antimicrobial target validation and the development of novel GDH inhibitors.

Application
Selection Property
Validation Focus
Non-oxidative PPP flux studies
Site-specific C-2 ¹³C enrichment with intact label retention
Transketolase and transaldolase flux endpoint review
D-Arabinose quantification in research matrices
+1.99 Da mass shift with minimal isotopic interference
Chromatographic separation and matrix-effect review
Carbohydrate-protein interaction studies
C-2 selective ¹³C NMR signal enhancement
Chemical shift perturbation and hydrogen-bond mapping
Bacterial GDH inhibition studies
C-2 ¹³C tracer for inhibitor fate tracking
Inhibitor-derived metabolite differentiation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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